2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
Description
Molecular Architecture and Functional Group Analysis
The compound features a benzothiazole core fused to a benzene ring, substituted at position 6 with a methoxy group (-OCH₃) and at position 2 with a piperazine-linked dihydrodioxine carbonyl moiety. The molecular formula is C₁₈H₂₁N₃O₄S , with a molecular weight of 375.44 g/mol .
Key Structural Components:
- Benzothiazole Core : A bicyclic system comprising a benzene ring fused to a thiazole ring (sulfur at position 1 and nitrogen at position 3). The methoxy group at position 6 introduces electron-donating effects, influencing aromatic electrophilic substitution patterns.
- Piperazine Ring : A six-membered diamine ring connected to the benzothiazole via a carbonyl group. The piperazine moiety adopts a chair conformation, with nitrogen atoms at positions 1 and 4 facilitating hydrogen bonding.
- 5,6-Dihydro-1,4-dioxine Carbonyl : A saturated dioxane derivative fused to a ketone group, providing rotational flexibility while maintaining planarity through conjugation with the piperazine ring.
Table 1: Functional Group Contributions to Molecular Properties
| Functional Group | Role in Structure | Electronic Effects |
|---|---|---|
| Benzothiazole core | Aromatic π-system | Electron-deficient due to S/N |
| Methoxy group (-OCH₃) | Electron-donating substituent | Enhances solubility |
| Piperazine | Hydrogen bond donor/acceptor | Increases basicity (pKa ~9.5) |
| Dihydrodioxine carbonyl | Conformational flexibility | Stabilizes amide resonance |
The methoxy group’s orientation relative to the benzothiazole ring creates a dihedral angle of 16.5° , minimizing steric hindrance while optimizing electronic interactions.
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-22-12-2-3-13-15(10-12)25-17(18-13)20-6-4-19(5-7-20)16(21)14-11-23-8-9-24-14/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCVZLCFRWEIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the methoxy group. The piperazine ring is then attached, and finally, the dioxine moiety is incorporated. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dioxine moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzothiazole derivative, while reduction of the carbonyl group would produce an alcohol-containing compound .
Scientific Research Applications
Antihypertensive Properties
One of the notable applications of this compound is as an intermediate in the synthesis of antihypertensive medications. Specifically, it is linked to the production of doxazocin, a drug used to treat hypertension and benign prostatic hyperplasia. The synthesis involves the reaction of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl] with 4-amino-2-chloro-6,7-dimethoxyquinazoline, leading to high-purity doxazocin suitable for pharmaceutical use .
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit anticancer properties. Compounds similar to 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole have shown efficacy against various cancer cell lines. For instance, thiazole-integrated compounds have been tested for their ability to inhibit growth in colon carcinoma and other cancer types .
Case Studies
A study investigated various thiazole derivatives for their anticonvulsant properties. Compounds with specific substitutions demonstrated improved efficacy in animal models, highlighting the importance of structural modifications in enhancing therapeutic effects .
Synthesis Process
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. The purification process often includes crystallization and chromatography to remove impurities such as bis-amides that can affect the drug's efficacy .
Purity Assessment
Purity assessments are critical in pharmaceutical applications. Techniques such as High Performance Liquid Chromatography (HPLC) are employed to quantify the purity levels of synthesized compounds. For instance, a recent synthesis process yielded compounds with purities exceeding 99%, making them suitable for clinical applications .
Mechanism of Action
The mechanism of action of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Substituent Diversity :
- The target compound’s piperazine-dioxine-carbonyl group distinguishes it from simpler benzothiazoles like the bromomethyl derivative . This complexity may enhance receptor interaction but increase synthetic difficulty.
- The pyrazol-1-yl substituent in confers antitumor activity, suggesting that the target compound’s piperazine group could similarly modulate bioactivity through hydrogen bonding or solubility improvements.
Synthetic Routes :
- The target compound likely requires multi-step synthesis, analogous to the condensation reactions used for pyrazoline-benzothiazole derivatives . highlights the use of sodium acetate and thiosemicarbazide in benzodioxine-based syntheses, which may parallel the target’s dioxine-carbonyl formation .
- In contrast, simpler halogenated benzothiazoles (e.g., ) are synthesized via direct halogenation, underscoring the trade-off between structural complexity and synthetic accessibility.
Pharmacological Potential: While the pyrazoline derivative exhibits confirmed antitumor activity, the target compound’s piperazine moiety is more commonly associated with CNS drug design (e.g., antipsychotics).
Research Findings and Limitations
- Activity Gaps : Direct biological data for the target compound is absent in the provided evidence. Comparisons rely on structural analogs, necessitating further in vitro studies.
- Synthetic Challenges : The dioxine-carbonyl-piperazine linkage may require optimized coupling conditions, as seen in multi-component reactions for related heterocycles .
- Thermodynamic Properties : The bromomethyl derivative has a lower molecular weight (258.14 g/mol) than the target compound, suggesting differences in pharmacokinetics (e.g., absorption, half-life).
Biological Activity
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a benzothiazole moiety with a piperazine ring and a dioxine unit, which collectively contribute to its biological activity. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Benzothiazole Ring: Known for various biological activities including antimicrobial and anticancer effects.
- Piperazine Ring: Often involved in enhancing pharmacological properties.
- Dioxine Unit: Contributes to the compound's reactivity and interaction with biological targets.
The biological activity of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole primarily involves its interaction with specific biological targets such as enzymes and receptors. The mechanism may include:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.
- Receptor Binding: It may modulate receptor activity, influencing various signaling pathways in cells.
Biological Activities
Research has indicated several biological activities associated with this compound:
Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological activities of similar compounds and their derivatives:
Q & A
Q. What are the standard synthetic protocols for 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling reactions between piperazine derivatives and functionalized benzothiazole precursors. For example:
- Step 1: React 6-methoxy-1,3-benzothiazole-2-amine with 5,6-dihydro-1,4-dioxine-2-carbonyl chloride under anhydrous conditions (e.g., THF or dioxane) with a base like triethylamine (TEA) to form the piperazine intermediate .
- Step 2: Purify via silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the target compound. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via -NMR (e.g., δ 3.8 ppm for methoxy group) .
- Optimization: Adjust reaction time (8–12 hours) and temperature (80–100°C) to minimize byproducts. Use elemental analysis (C, H, N, S) to verify stoichiometric consistency .
Q. How do solvent polarity and temperature influence the crystallization of this compound?
Methodological Answer: Crystallization is sensitive to solvent choice:
- High-polarity solvents (e.g., DMSO, DMF): Yield needle-like crystals but may trap solvent molecules, complicating X-ray diffraction analysis .
- Low-polarity solvents (e.g., ethyl acetate): Produce block-shaped crystals suitable for single-crystal XRD. Cooling rates (e.g., 0.5°C/min) affect crystal size and defect density .
- Validation: Compare experimental XRD data (e.g., space group ) with computational models (Mercury 4.0) to confirm molecular packing .
Advanced Research Questions
Q. How can conflicting 1H^1H1H-NMR data for this compound be resolved when synthesized in different solvents?
Methodological Answer: Discrepancies in NMR shifts (e.g., piperazine protons at δ 2.5–3.5 ppm) often arise from solvent-induced conformational changes:
- Approach 1: Use deuterated solvents (CDCl, DMSO-d) to standardize conditions. Compare with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G*) .
- Approach 2: Perform variable-temperature NMR (VT-NMR) to study dynamic equilibria. For example, coalescence of split peaks at 50–60°C indicates restricted rotation of the piperazine ring .
- Case Study: In THF, steric hindrance from solvent adducts may shift methoxy signals by 0.1–0.3 ppm. Confirm via HSQC and HMBC to assign coupling pathways .
Q. What experimental strategies are recommended to evaluate the bioactivity of this compound against enzyme targets like AST/ALT?
Methodological Answer:
- In vitro assay design:
- Enzyme source: Human serum or recombinant enzymes (e.g., AST/ALT isoforms).
- Inhibition protocol: Pre-incubate compound (1–100 µM) with enzymes in PBS buffer (pH 7.4) at 37°C. Measure activity via NADH oxidation (AST) or pyruvate formation (ALT) using spectrophotometry .
- Controls: Include positive inhibitors (e.g., cycloserine for ALT) and vehicle (DMSO < 0.1%).
- Data analysis: Calculate IC using nonlinear regression (GraphPad Prism). Cross-validate with molecular docking (AutoDock Vina) to predict binding to catalytic sites (e.g., pyridoxal phosphate cofactor pocket) .
Q. How can contradictions in biological activity data (e.g., activation vs. inhibition of enzymes) be systematically addressed?
Methodological Answer: Contradictions may stem from assay conditions or compound stability:
- Step 1: Replicate experiments under standardized conditions (pH, temperature, enzyme batch).
- Step 2: Test metabolite stability via LC-MS (e.g., degradation to 6-methoxybenzothiazole in serum).
- Step 3: Evaluate enantiomeric purity (if applicable) using chiral HPLC. For example, - and -isomers may exhibit opposing effects on enzyme activity .
- Case Study: Compound A2 in showed AST inhibition (IC = 12 µM) but activated ALT at >50 µM due to allosteric binding. Confirm via site-directed mutagenesis of the enzyme’s regulatory domain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
